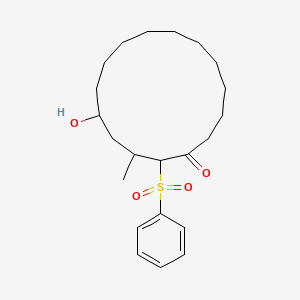![molecular formula C16H35O5PSi B14403153 Dimethyl {2-oxo-10-[(trimethylsilyl)oxy]undecyl}phosphonate CAS No. 88219-26-5](/img/structure/B14403153.png)
Dimethyl {2-oxo-10-[(trimethylsilyl)oxy]undecyl}phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl {2-oxo-10-[(trimethylsilyl)oxy]undecyl}phosphonate is a complex organophosphorus compound characterized by its unique molecular structure. It contains 58 atoms, including 35 hydrogen atoms, 16 carbon atoms, 5 oxygen atoms, and 1 phosphorus atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl {2-oxo-10-[(trimethylsilyl)oxy]undecyl}phosphonate typically involves the reaction of dialkyl phosphonate with bromotrimethylsilane. This reaction produces a bis-silylated phosphonate under mild conditions, usually at 20°C . The McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis, is often employed for the dealkylation of dialkyl phosphonates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with careful control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
Dimethyl {2-oxo-10-[(trimethylsilyl)oxy]undecyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into different phosphine derivatives.
Substitution: It can undergo substitution reactions, particularly with nucleophiles, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bromotrimethylsilane for dealkylation, and various oxidizing and reducing agents depending on the desired transformation. Reaction conditions typically involve mild temperatures and controlled environments to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates, depending on the specific reagents and conditions used.
科学研究应用
Dimethyl {2-oxo-10-[(trimethylsilyl)oxy]undecyl}phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonylated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific molecular pathways.
作用机制
The mechanism of action of dimethyl {2-oxo-10-[(trimethylsilyl)oxy]undecyl}phosphonate involves its interaction with specific molecular targets and pathways. The compound’s phosphonate group can form strong bonds with metal ions and other electrophilic centers, making it a potent reagent in various chemical reactions. Its trimethylsilyl group enhances its stability and reactivity under certain conditions .
相似化合物的比较
Similar Compounds
Similar compounds include other organophosphorus compounds such as:
- Dimethyl 2-oxoheptylphosphonate
- Dimethyl {2-oxo-10-[(trimethylsilyl)oxy]decyl}phosphonate
- Dimethyl {2-oxo-10-[(trimethylsilyl)oxy]dodecyl}phosphonate
Uniqueness
Dimethyl {2-oxo-10-[(trimethylsilyl)oxy]undecyl}phosphonate is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its combination of a phosphonate group with a trimethylsilyl group makes it particularly versatile in various chemical reactions and applications .
属性
CAS 编号 |
88219-26-5 |
|---|---|
分子式 |
C16H35O5PSi |
分子量 |
366.50 g/mol |
IUPAC 名称 |
1-dimethoxyphosphoryl-10-trimethylsilyloxyundecan-2-one |
InChI |
InChI=1S/C16H35O5PSi/c1-15(21-23(4,5)6)12-10-8-7-9-11-13-16(17)14-22(18,19-2)20-3/h15H,7-14H2,1-6H3 |
InChI 键 |
UTPZHTAJWDXSBL-UHFFFAOYSA-N |
规范 SMILES |
CC(CCCCCCCC(=O)CP(=O)(OC)OC)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


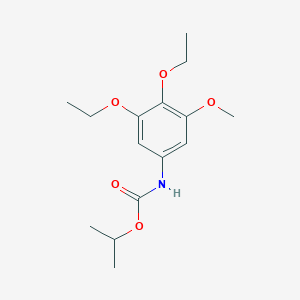
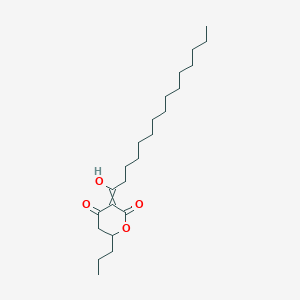
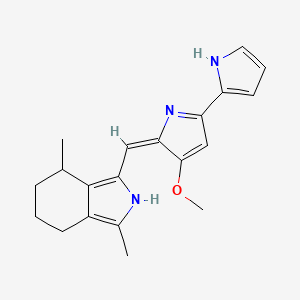
![6-Phenylbicyclo[3.3.1]nona-3,6-dien-2-one](/img/structure/B14403085.png)
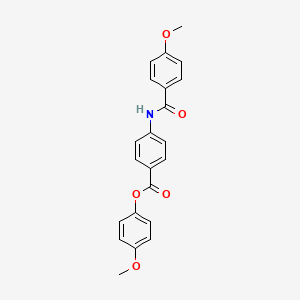
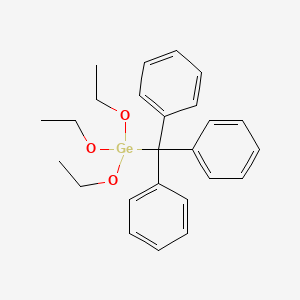
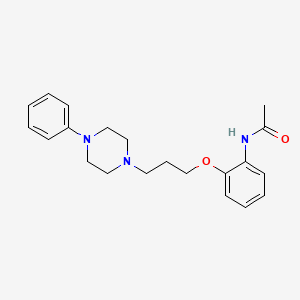
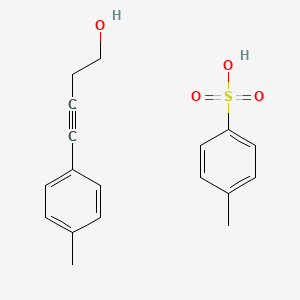
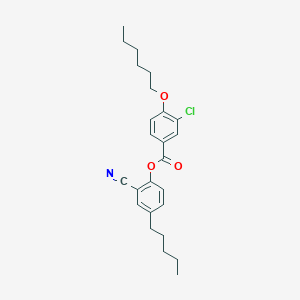
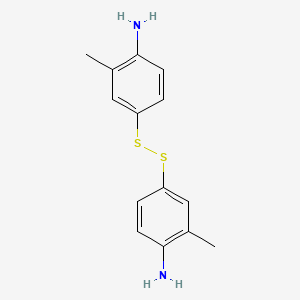
![3-Bromo-5-nitro-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14403134.png)
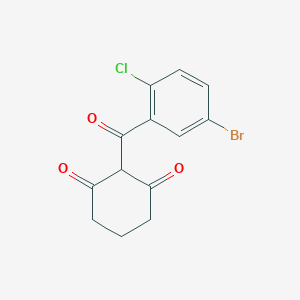
![4H-Furo[3,2-c]pyran-4-one, 2-(hydroxymethyl)-6-methyl-](/img/structure/B14403142.png)
